molecular formula C9H7F3O2 B8537531 Methyl (3,5-difluorophenyl)fluoroacetate

Methyl (3,5-difluorophenyl)fluoroacetate

Cat. No. B8537531
M. Wt: 204.15 g/mol
InChI Key: REBTXEICJQZVSO-UHFFFAOYSA-N
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Patent
US07288659B2

Procedure details

15 ml of a sodium hydroxide solution (1N) are added to 1.9 g of methyl (3,5-difluorophenyl)-fluoroacetate, obtained in step 2.2, in 60 ml of methanol and the mixture is stirred for 18 hours at room temperature. The medium is concentrated under vacuum, the residue is taken up in ethyl acetate and washed with an aqueous hydrochloric acid solution (0.5 M). The organic phase is dried over anhydrous sodium sulfate and concentrated to give 1.6 g of an orange-colored oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH:11]([F:16])[C:12]([O:14]C)=[O:13])[CH:7]=[C:8]([F:10])[CH:9]=1>CO>[F:3][C:4]1[CH:5]=[C:6]([CH:11]([F:16])[C:12]([OH:14])=[O:13])[CH:7]=[C:8]([F:10])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.9 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)OC)F
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The medium is concentrated under vacuum
WASH
Type
WASH
Details
washed with an aqueous hydrochloric acid solution (0.5 M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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